molecular formula C19H15ClN2O B12121105 3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B12121105
M. Wt: 322.8 g/mol
InChI Key: ONOUTQOQLMFFPH-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepinone derivative characterized by a seven-membered diazepine ring fused to two benzene moieties. The compound features a 3-chlorophenyl substituent at position 3 and a ketone group at position 1 (Figure 1). Its molecular formula is C23H19ClN2OS, with a molecular weight of 406.928 g/mol and a ChemSpider ID of 2209664 .

Properties

Molecular Formula

C19H15ClN2O

Molecular Weight

322.8 g/mol

IUPAC Name

9-(3-chlorophenyl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C19H15ClN2O/c20-14-5-3-4-12(8-14)13-9-18-15(19(23)10-13)11-21-16-6-1-2-7-17(16)22-18/h1-8,11,13,22H,9-10H2

InChI Key

ONOUTQOQLMFFPH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N=C2)C4=CC(=CC=C4)Cl

Origin of Product

United States

Chemical Reactions Analysis

3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the modulation of gamma-aminobutyric acid (GABA) receptors. By enhancing the response of GABA receptors, the compound exerts its anxiolytic and sedative effects . The molecular targets include GABA-A receptors, which are widely distributed in the central nervous system.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Dibenzo[b,e][1,4]diazepin-1-one derivatives exhibit diverse biological activities depending on substituent type and position. Key analogs include:

Compound Name / ID Substituents Molecular Formula Notable Features Reference
Target compound 3-(3-Chlorophenyl) C23H19ClN2OS Meta-chloro substitution on phenyl group
11-(4-Chlorophenyl)-3,3-dimethyl analog 4-Chlorophenyl, 3,3-dimethyl groups C23H21ClN2O Para-chloro substitution; enhanced steric bulk
FC2 (Pro-Death Agent) 7-Benzoyl, 11-(1H-indol-3-yl) C25H21N3O2 Indole moiety linked to anti-cancer activity
Compound 4b 7-Benzoyl, 11-(thiophen-2-yl) C25H23N2O3 Thiophene heterocycle; synthesized via aldehyde condensation
Compound 93 (BuChE Inhibitor) 11-(3-Triazole-methoxy-phenyl), 3,3-dimethyl C29H27N5O3 1,2,3-Triazole hybrid with selective BuChE inhibition (IC50: 0.2 µM)
5-Methylfuran derivative 3-(5-Methyl-2-furyl) C18H16N2O2 Furan substituent; predicted density 1.32 g/cm³, boiling point 462.6°C

Key Observations :

  • Chlorophenyl Position : The target compound’s meta-chloro substitution (vs. para in ) may alter binding affinity in biological targets due to spatial and electronic differences.
  • Heterocyclic Moieties : Thiophene (4b) and indole (FC2) groups enhance interactions with hydrophobic pockets in enzymes or receptors .
  • Hybrid Systems : Compound 93’s triazole linker improves selectivity for BuChE over AChE, highlighting the role of substituent flexibility in target specificity .

Key Observations :

  • Catalyst Use: Nanocomposite catalysts (e.g., Fe3O4/f-MWCNT/Ni2B) improve reaction efficiency in one-pot syntheses .
  • Purification : HPLC is critical for isolating isomers (e.g., FC2), whereas recrystallization suffices for acetylated derivatives .

Key Observations :

  • Selective Toxicity: FC2’s indole group may contribute to cancer cell specificity, sparing normal cells .
  • Enzyme Inhibition : Compound 93’s triazole-methoxy-phenyl group enables interactions with BuChE’s peripheral anionic site (PAS) .

Physicochemical Properties

Predicted or experimental properties of interest:

Compound Molecular Weight (g/mol) Melting Point (°C) Predicted logP Water Solubility
Target 406.93 4.1* Low
5-Methylfuran analog 292.33 3.8 Moderate
6а (Acetyl derivative) 360.45 229–230 3.5 Low
Compound 93 485.55 5.2 Very low

*Estimated using ChemSpider data.

Key Observations :

  • Lipophilicity : Higher logP values (e.g., Compound 93) correlate with reduced aqueous solubility, impacting bioavailability.
  • Thermal Stability : Acetylated derivatives (6а) exhibit high melting points (~230°C), suggesting crystalline stability .

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